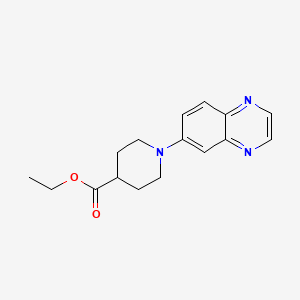
Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate is a biochemical used for proteomics research . Its molecular formula is C16H19N3O2 and its molecular weight is 285.34 .
Physical And Chemical Properties Analysis
The molecular formula of this compound is C16H19N3O2, and its molecular weight is 285.34 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition Quinoxaline derivatives, including those structurally related to Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate, have been studied for their corrosion inhibition properties. Quantum chemical calculations have demonstrated a relationship between the molecular structure of quinoxalines and their efficiency as corrosion inhibitors for copper in acidic media. These findings underscore the potential application of such compounds in protecting metals from corrosion, aligning with experimental data for similar quinoxaline compounds (Zarrouk et al., 2014).
Anticancer Activity Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which share a core structural motif with this compound, reveals promising anticancer potential. Synthesized compounds demonstrated strong anticancer activity against various cancer cell lines, suggesting a significant area of application for similar compounds in oncology. These findings indicate a need for further investigation, particularly in vivo, to determine their therapeutic value (Rehman et al., 2018).
Antituberculosis Agents New 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives, structurally related to this compound, have been synthesized and evaluated for their antituberculosis activity. The presence of specific substituents significantly affects in vitro activity against Mycobacterium tuberculosis. Certain derivatives showed good activity, including against drug-resistant strains, highlighting their potential as leads for developing new antituberculosis agents (Jaso et al., 2005).
Antimicrobial Evaluation A series of fluoroquinolone derivatives, which include structural elements akin to this compound, were synthesized and assessed for their antimicrobial activities. Preliminary studies indicated that some of these compounds exhibit promising antimicrobial activities, suggesting their potential use in developing new antibacterial and antifungal agents (Srinivasan et al., 2010).
Catalytic Behavior in Ethylene Reactivity Iron and cobalt complexes bearing 2-quinoxalinyl-6-iminopyridines, related to this compound, have been synthesized and analyzed for their catalytic behavior towards ethylene reactivity. These complexes exhibit good to moderate activities in ethylene oligomerization and polymerization, suggesting potential industrial applications in the production of polyethylene and other ethylene-derived polymers (Sun et al., 2007).
Eigenschaften
IUPAC Name |
ethyl 1-quinoxalin-6-ylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-21-16(20)12-5-9-19(10-6-12)13-3-4-14-15(11-13)18-8-7-17-14/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVORMCNOSZKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2580118.png)
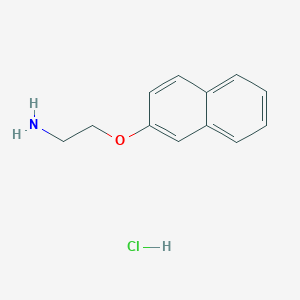
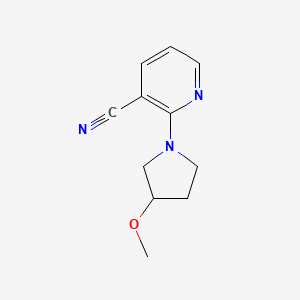
![2-Chloro-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]propanamide](/img/structure/B2580124.png)
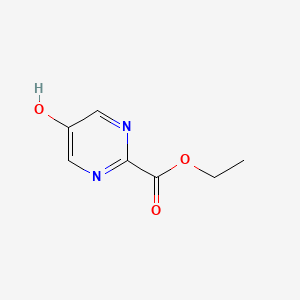
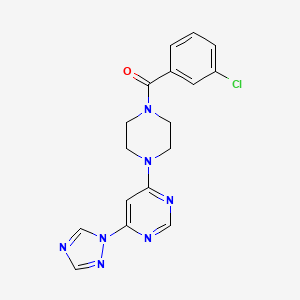
![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline](/img/structure/B2580130.png)
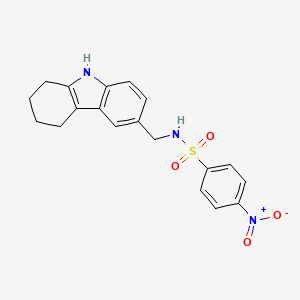
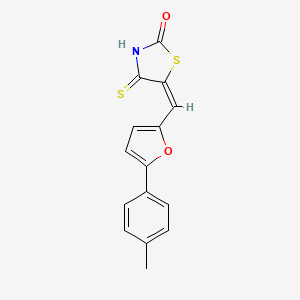
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2580136.png)
![4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2580137.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2580139.png)
![(2E)-2-[(3-chlorobenzoyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2580140.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)